molecular formula C22H31NO5 B1509995 tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 952681-81-1

tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1509995
CAS No.: 952681-81-1
M. Wt: 389.5 g/mol
InChI Key: KJPMMYFUTMQSKY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate ( 952681-81-1) is a high-purity pharmaceutical intermediate offered as white powders with a stated purity of 95% or higher . This compound features a complex molecular architecture integrating a spiro[chroman-2,4'-piperidine] core, which is of significant interest in medicinal chemistry for constructing three-dimensional scaffolds in drug discovery programs. The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for safeguarding the secondary amine during synthetic sequences, while the ethyl ester moiety serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or transformation into amides. Its primary application is in the synthesis of more complex molecules, functioning as a key building block in the development of potential therapeutics . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. It is recommended to store the product at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-5-26-19(24)14-16-15-22(27-18-9-7-6-8-17(16)18)10-12-23(13-11-22)20(25)28-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPMMYFUTMQSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727965
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952681-81-1
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate, identified by its CAS number 952681-81-1, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H31NO5
  • Molecular Weight : 389.49 g/mol
  • Purity : Minimum 98% .

The compound features a spiro structure that integrates a chroman and piperidine moiety, which may contribute to its biological properties.

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. The following are key areas of focus:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Related compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Cytotoxicity : The compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.

In Vitro Studies

Recent investigations into the activity of related compounds have shown promising results:

  • Antibacterial Activity : A study on structurally similar derivatives indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disk diffusion assays .
CompoundMIC (µg/mL)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B30Escherichia coli

Cytotoxicity Assays

In vitro cytotoxicity tests on various human tumor cell lines revealed that derivatives of the compound could induce cell death at nanomolar concentrations. These findings underline the importance of further exploring structure-activity relationships (SAR) to optimize efficacy .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s polarity or preparing intermediates for further coupling.

Reaction Type Conditions Products References
Acidic HydrolysisHCl (aq), reflux4-(Carboxymethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate derivative
Basic HydrolysisNaOH (aq), room temperatureCorresponding carboxylate salt

The reaction mechanism involves nucleophilic attack by water (acidic) or hydroxide ions (basic) on the ester carbonyl, followed by elimination of ethanol.

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) protecting group is cleaved under acidic conditions to unmask the piperidine nitrogen, enabling subsequent functionalization.

Reaction Type Conditions Products References
AcidolysisTrifluoroacetic acid (TFA) in DCMFree spiro[chroman-2,4'-piperidine] amine

This step is critical in medicinal chemistry for generating reactive amines for amide bond formation or alkylation.

Nucleophilic Substitution at the Ethyl Ester

The ethoxy group in the ester can be replaced by nucleophiles (e.g., amines, alcohols) under catalytic conditions:

Reaction Type Conditions Products References
TransesterificationMethanol, H<sub>2</sub>SO<sub>4</sub> catalystMethyl ester derivative
AminolysisPrimary amines, DCC/HOBtAmide derivatives

These reactions are typically driven by the electrophilicity of the ester carbonyl.

Friedel-Crafts Alkylation

The spirocyclic chroman component can participate in Friedel-Crafts alkylation, leveraging its aromatic system to form carbon-carbon bonds. For example:

Reaction Type Conditions Products References
Friedel-Crafts CyclizationAlCl<sub>3</sub>, anhydrous conditionsIndano[2,1-c]chroman derivatives

This reaction is instrumental in constructing polycyclic architectures relevant to natural product synthesis .

Oxidation and Reduction Reactions

The compound’s spirocyclic system and ester groups are amenable to redox transformations:

Reaction Type Conditions Products References
OxidationKMnO<sub>4</sub>, acidic conditionsKetone or carboxylic acid derivatives
ReductionLiAlH<sub>4</sub> in THFAlcohol derivatives

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and isobutylene from the Boc group .

  • pH Sensitivity : Hydrolyzes rapidly under strong acidic/basic conditions but remains stable in neutral buffers .

This compound’s multifunctional reactivity makes it invaluable in organic synthesis, particularly for constructing complex spirocyclic systems and bioactive molecules. Experimental protocols and safety data for these reactions are detailed in pharmacological and synthetic chemistry literature .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of spiro[chroman-2,4'-piperidine] derivatives, where variations in substituents on the chroman and piperidine rings modulate their pharmacological and chemical profiles. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Safety Data (GHS) References
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 4-oxo C₁₈H₂₃NO₄ 317.38 Intermediate for ACC inhibitors (e.g., 12a–12g) H302 (oral toxicity), H315, H319
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-chloro, 4-oxo C₁₈H₂₂ClNO₄ 351.83 N/A Not reported
tert-Butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate 6-hydroxy, 4-oxo C₁₈H₂₃NO₅ 333.38 Laboratory chemical N/A
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6,7-dimethyl, 4-oxo C₂₀H₂₇NO₄ 345.43 Laboratory chemical H302, H315, H319, H335 (respiratory)
tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate 4-(2-ethoxy-2-oxoethyl) C₂₁H₂₉NO₅ 375.46 Proposed ACC inhibitor (inference from analogs) Likely H302, H315, H319 (predicted) -
Key Observations :

Functional Group Influence: The 4-oxo derivatives (e.g., ) serve as precursors for bioactive compounds like ACC inhibitors. The carbonyl group at the 4-position is critical for interactions with enzymatic targets . This modification may improve membrane permeability or alter binding kinetics .

Substituent Effects on Bioactivity :

  • Chloro () and methyl () groups on the chroman ring are likely to influence steric and electronic properties. For example, electron-withdrawing chloro substituents could modulate ring reactivity, while methyl groups may enhance steric hindrance.
  • The 6-hydroxy analog () introduces a polar group, which may affect solubility and hydrogen-bonding capacity.

Synthetic Pathways :

  • The target compound’s synthesis is inferred to involve alkylation of a spirocyclic intermediate (e.g., tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate) with ethyl bromoacetate or similar reagents, analogous to methods in .
  • Derivatives like 12a–12g () are synthesized via Boc deprotection followed by coupling with carboxylic acids, suggesting versatility in functionalization .

Safety Profiles :

  • Most analogs exhibit H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) hazards. The 6,7-dimethyl variant () adds H335 (respiratory irritation), likely due to dust formation during handling .

Research Implications and Data Gaps

  • Biological Activity : While intermediates like compound 10 are precursors to ACC inhibitors , the target compound’s specific activity remains unverified. Molecular docking or in vitro assays would be needed to confirm its efficacy.
  • Physicochemical Properties : The ethoxy-oxoethyl group’s impact on solubility, logP, and metabolic stability warrants further study.
  • Safety : Predictive toxicology models or experimental data are required to validate GHS classifications for the target compound.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate generally involves:

  • Construction of the piperidine ring with appropriate substitutions.
  • Introduction of the tert-butyl carboxylate protecting group on the piperidine nitrogen.
  • Formation of the chroman spirocyclic system fused at the 2,4' positions.
  • Attachment of the 2-ethoxy-2-oxoethyl side chain.

Key Synthetic Steps and Reaction Conditions

2.1 Piperidine Ring Formation and Protection

  • The piperidine ring is typically synthesized via cyclization of 1,5-diaminopentane derivatives or through reduction of pyridine precursors.
  • The nitrogen atom of the piperidine is protected by introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • This Boc protection is carried out under anhydrous conditions at low temperatures (0–5 °C) to avoid side reactions and ensure high yield.

Introduction of the 2-Ethoxy-2-oxoethyl Group

  • The ethoxy-oxoethyl substituent is introduced via nucleophilic substitution or alkylation reactions.
  • Ethyl bromoacetate or ethyl chloroacetate is commonly used as the electrophilic reagent.
  • The piperidine nitrogen or an activated carbon center undergoes alkylation in the presence of a base such as sodium hydride or potassium carbonate.
  • Reaction solvents include polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction temperatures are controlled between 0 °C and room temperature to optimize regioselectivity and yield.

2.3 Spirocyclic Chroman Formation

  • The chroman ring is formed by intramolecular cyclization involving phenolic or hydroxy precursors.
  • Spiro fusion at the 2,4' positions is achieved by reacting the chroman precursor with the functionalized piperidine intermediate.
  • Catalysts such as palladium or copper complexes may be employed to facilitate regioselective cyclization.
  • Reaction conditions are optimized for solvent polarity, temperature (often mild heating around 40–60 °C), and reaction time (several hours to overnight).

Representative Preparation Example

Step Reagents & Conditions Description Yield & Notes
1 1,5-diaminopentane cyclization Formation of piperidine ring High yield, standard cyclization
2 Di-tert-butyl dicarbonate, triethylamine, 0–5 °C, 48 h Boc protection of piperidine nitrogen ~90% yield; critical for amine protection
3 Ethyl bromoacetate, base (NaH or K2CO3), THF, 0–25 °C Alkylation to introduce ethoxy-oxoethyl group Moderate to high yield; control temperature to prevent side reactions
4 Chroman precursor, Pd/Cu catalyst, solvent (e.g., toluene), 40–60 °C Intramolecular spirocyclization Moderate yield; catalyst choice affects regioselectivity
5 Purification by silica gel chromatography (hexane/ethyl acetate gradient) Isolation of final product Purity >95% confirmed by HPLC and NMR

Industrial and Laboratory Scale Considerations

  • Continuous Flow Reactors: For scale-up, continuous flow synthesis is employed to maintain consistent reaction conditions, improve safety, and enhance yield.
  • Temperature and Solvent Optimization: Low temperatures during sensitive steps (e.g., Boc protection, alkylation) prevent decomposition and side reactions.
  • Purification: Column chromatography is essential for isolating pure intermediates and final product; solvents and gradients are optimized per compound polarity.

Analytical Characterization During Preparation

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Purpose Notes
Piperidine ring synthesis 1,5-diaminopentane or pyridine derivatives Cyclization, reduction Ring formation High yield, standard methods
Boc protection Di-tert-butyl dicarbonate, triethylamine 0–5 °C, 48 h Protect amine group Essential for selective reactions
Alkylation Ethyl bromoacetate, base (NaH, K2CO3) 0–25 °C, THF or DMF Introduce ethoxy-oxoethyl Temperature control critical
Spirocyclization Chroman precursor, Pd/Cu catalyst 40–60 °C, several hours Form spirocyclic chroman Catalyst choice affects yield
Purification Silica gel chromatography Hexane/ethyl acetate gradient Isolate pure compound Confirm purity by NMR, HPLC

Research Findings and Optimization Notes

  • Reaction yields are highly dependent on temperature control and reagent purity.
  • Boc protection is sensitive to moisture; anhydrous conditions improve outcomes.
  • Spirocyclization efficiency can be enhanced by ligand choice in metal catalysis.
  • Alkylation step may require slow addition of electrophile to minimize side products.
  • Continuous flow synthesis offers advantages for scale-up by improving heat and mass transfer.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate in high yield and purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization and functional group protection. Key steps include:
  • Optimizing reaction conditions : Temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or ethyl acetate), and catalysts (e.g., Dess-Martin periodinane for oxidations) .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (v/v 1:1 to 3:1) ensures >95% purity. Confirm purity via HPLC or TLC .
  • Functional group stability : The tert-butyl ester and ethoxy-oxoethyl groups are sensitive to strong acids/bases; neutral pH and inert atmospheres (N₂/Ar) are critical .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for spirocyclic protons (δ 1.2–1.4 ppm for tert-butyl, δ 4.1–4.3 ppm for ethoxy group) and carbonyl carbons (δ 170–175 ppm) .
  • IR spectroscopy : Confirm ester C=O stretches (~1730 cm⁻¹) and spirocyclic ring vibrations .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₂₀H₂₇NO₅, exact mass 385.19 g/mol) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

  • Methodological Answer :
  • Storage : Keep in amber glass bottles at room temperature (RT) under inert gas to prevent hydrolysis of the ester group .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid prolonged exposure to moisture or light .
  • Stability testing : Monitor degradation via HPLC every 3 months; discard if purity drops below 90% .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Cross-validate techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous proton assignments .
  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Theoretical modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. How can the reaction conditions be systematically optimized for introducing functional groups to the spiro[chroman-piperidine] core?

  • Methodological Answer : Use a design-of-experiments (DoE) approach:
  • Variables : Temperature (25–80°C), solvent (polar aprotic vs. nonpolar), catalyst (e.g., Pd for cross-couplings) .
  • Response monitoring : Track yield via GC-MS and purity via HPLC. For example, trifluoroacetylations require anhydrous conditions and 2,2,2-trifluoroethylamine as a nucleophile .
  • Scale-up considerations : Maintain stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products .

Q. What computational methods are recommended for predicting the biological activity of novel derivatives of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from in vitro assays .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Intermediate analysis : Isolate and characterize intermediates (e.g., tert-butyl 4-(hex-5-enoyl)piperidine-1-carboxylate) via NMR to identify yield-limiting steps .
  • Kinetic studies : Use in situ IR to monitor reaction progress and optimize stirring rate/temperature .
  • Byproduct identification : LC-MS/MS to detect trace impurities (e.g., over-oxidized spirocyclic byproducts) .

Q. What are the best practices for designing analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on functional group modifications:
Analog Structural Change Biological Impact
Fluoro-substituted spiro coreReplace ethoxy with fluorineEnhanced metabolic stability
Pyrimidine-piperidine hybridsIntroduce aromatic heterocyclesIncreased GPCR binding affinity
Trifluoroacetyl derivativesAdd CF₃CO-groupImproved lipophilicity
  • Synthetic routes : Use Suzuki-Miyaura couplings for aryl introductions or reductive amination for amine derivatives .

Data Contradiction Analysis

Example : Conflicting NMR data for tert-butyl protons (δ 1.2 vs. 1.4 ppm in different studies):

  • Resolution : Verify solvent (CDCl₃ vs. DMSO-d6) and concentration effects. Use deuterated benzene (C₆D₆) to reduce proton exchange broadening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate

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